N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-10-3-5-11(6-4-10)17-14(19)13(18)16-8-7-12-2-1-9-20-12/h1-6,9H,7-8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWHREYAEYVYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
It is possible that the compound could influence pathways related to the function of its potential targets.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈F₁N₂O₂
- Molecular Weight : Approximately 320.36 g/mol
- Key Functional Groups : The compound features a fluorophenyl group and a furan moiety, which are significant for its interaction with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways. For instance, compounds with similar structures have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production .
- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, which are essential in combating oxidative stress in biological systems. Studies on related compounds indicate varying degrees of radical scavenging activity .
Case Studies and Experimental Data
- Tyrosinase Inhibition :
- Antioxidant Activity :
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Reagents Used : Common reagents include oxalic acid derivatives and various coupling agents.
- Optimization Techniques : Continuous flow reactors and advanced catalytic methods are employed to improve yield and purity during synthesis.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Coupling | Oxalic acid derivatives |
| 2 | Cyclization | Furan precursors |
| 3 | Purification | Chromatography techniques |
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to modulation of their activity. This interaction could be pivotal for therapeutic applications targeting diseases influenced by oxidative stress or enzyme dysregulation.
Q & A
Basic: What are the key synthetic protocols for preparing N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide?
Answer:
The compound is synthesized via a two-step oxalamide coupling protocol:
Amine activation : React 4-fluorophenylamine with ethyl chlorooxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base.
Secondary coupling : Introduce 2-(furan-2-yl)ethylamine to the intermediate, followed by purification via silica gel chromatography.
Characterization : Use LC-MS (APCI+) to confirm molecular weight (e.g., observed [M+H+] at m/z 343.15) and ¹H/¹³C NMR to validate regiochemistry (e.g., furan protons at δ ~6.3–7.4 ppm) .
Basic: What analytical methods are critical for confirming purity and structural integrity?
Answer:
- HPLC : Assess purity (>90%) using a C18 column with UV detection at 254 nm and acetonitrile/water gradients .
- NMR spectroscopy : Identify stereochemical features (e.g., diastereotopic protons in furan-ethyl groups) and hydrogen-bonding motifs (e.g., NH signals at δ ~8–10 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₇FN₂O₃) with <2 ppm error .
Advanced: How can stereoisomerism in oxalamide derivatives be resolved and validated experimentally?
Answer:
- Diastereomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with isopropanol/hexane gradients. For example, reports a 1:1 diastereomeric mixture resolved to >95% purity .
- Dynamic NMR : Detect slow interconversion of stereoisomers by variable-temperature ¹H NMR (e.g., coalescence temperature analysis for rotamers) .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/water) .
Advanced: What strategies optimize yield in oxalamide syntheses with sterically hindered amines?
Answer:
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 50°C, 30 min) while maintaining yields >40% .
- Protecting groups : Temporarily protect reactive amines (e.g., Boc for furan-ethylamine) to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, improving coupling efficiency .
Basic: What biological assays are relevant for evaluating antiviral activity of this compound?
Answer:
- HIV entry inhibition : Use pseudotyped HIV-1 particles in TZM-bl cells to measure IC₅₀ values (e.g., target <1 μM) .
- Cytotoxicity screening : Assess selectivity via MTT assays in HEK293 cells (CC₅₀ >50 μM indicates low toxicity) .
- Surface plasmon resonance (SPR) : Quantify binding affinity to viral targets (e.g., CD4-binding site of gp120) .
Advanced: How can structural modifications enhance metabolic stability without compromising activity?
Answer:
- Fluorine substitution : Replace labile protons (e.g., 4-fluorophenyl group) to block CYP450-mediated oxidation .
- Heterocyclic bioisosteres : Substitute furan with thiophene or pyridine to improve metabolic half-life (t₁/₂ >2 h in liver microsomes) .
- Prodrug strategies : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Advanced: How to address discrepancies in biological activity data across structurally similar oxalamides?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with activity trends using partial least-squares regression .
- Molecular dynamics (MD) : Simulate binding interactions (e.g., hydrogen bonds with gp120 residues) to explain potency variations .
- Meta-analysis : Compare datasets from (HIV entry inhibition) and (SCID mouse models) to identify assay-specific biases .
Basic: What safety evaluations are required for preclinical development?
Answer:
- Genotoxicity : Conduct Ames tests (OECD 471) to rule out mutagenicity .
- Subacute toxicity : 28-day rat studies (OECD 407) with NOAEL determination (e.g., 100 mg/kg/day for structurally related oxalamides) .
- ADME profiling : Assess plasma protein binding (>90% suggests limited free fraction) and CYP inhibition (IC₅₀ >10 μM for major isoforms) .
Advanced: How to design experiments for elucidating degradation pathways under physiological conditions?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed oxalamide fragments at m/z 165.1 and 178.1) .
- Stability-indicating methods : Develop gradient HPLC protocols to quantify intact compound (>95% after 24 h at 40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
